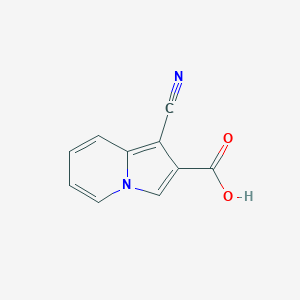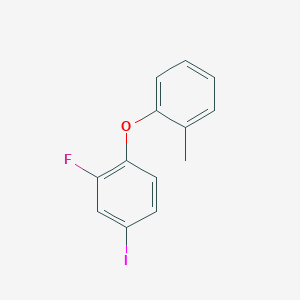![molecular formula C13H12O3S B13084911 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B13084911.png)
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol: is an organic compound that belongs to the class of thienodioxins It is characterized by the presence of a thieno[3,4-b][1,4]dioxin ring system substituted with a phenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxin Ring System: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Conductive Polymers: The compound can be polymerized to form conductive polymers, which are used in organic electronics and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biocompatible Materials: Used in the synthesis of biocompatible materials for medical devices and implants.
Industry:
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Nanotechnology: Employed in the synthesis of nanocomposites and nanomaterials with enhanced properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol involves its interaction with molecular targets through various pathways:
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic applications.
Binding to Receptors: In biological systems, it may bind to specific receptors, influencing cellular processes.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the transformation of substrates.
Comparison with Similar Compounds
- (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
- 4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the position and type of substituents on the thieno[3,4-b][1,4]dioxin ring system.
- Unique Properties: (2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol is unique due to the presence of both a phenyl group and a hydroxymethyl group, which confer distinct electronic and steric properties.
- Applications: The unique structural features of this compound make it particularly suitable for applications in organic electronics and materials science, where its analogs may not perform as effectively.
Properties
Molecular Formula |
C13H12O3S |
|---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl(phenyl)methanol |
InChI |
InChI=1S/C13H12O3S/c14-11(9-4-2-1-3-5-9)13-12-10(8-17-13)15-6-7-16-12/h1-5,8,11,14H,6-7H2 |
InChI Key |
QQEXWOYOTOLWMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


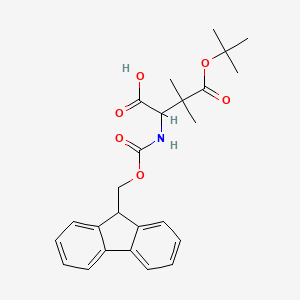

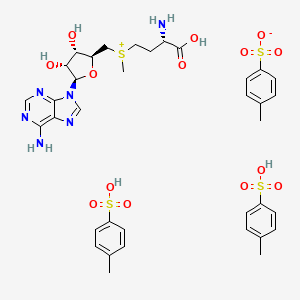
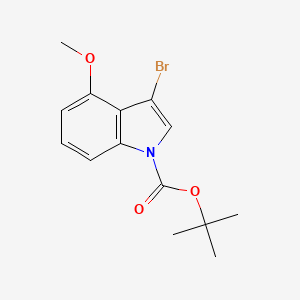
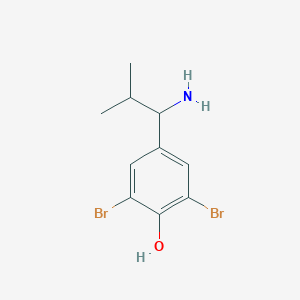

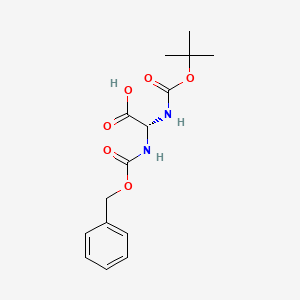
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)
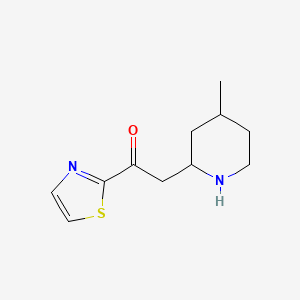
![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)

![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
